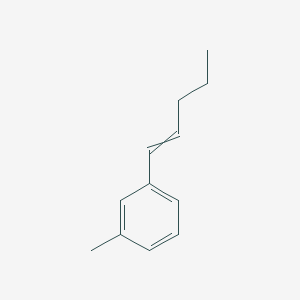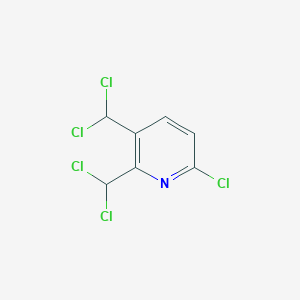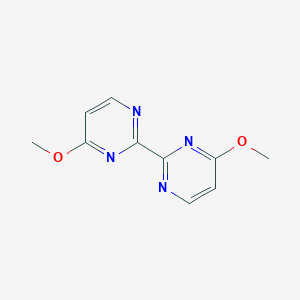![molecular formula C15H15ClN2O B14299982 4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride CAS No. 126390-45-2](/img/structure/B14299982.png)
4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, a carbamoyl group, and an ethenylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carbamoyl and ethenylphenyl groups. One common method involves the use of N-alkylation reactions, where pyridine is treated with alkyl halides in the presence of a base to form the pyridinium ion. Subsequent reactions introduce the carbamoyl and ethenylphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic and pyridinium positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the context of its application, such as its use as a therapeutic agent or a chemical reagent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Carbamoyl-1-(hexylcarbonyloxymethyl)pyridinium chloride
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
- 4-Carbamoyl-1-(dodecyloxycarbonyloxymethyl)pyridinium chloride
Uniqueness
4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in diverse research and industrial applications.
Propriétés
Numéro CAS |
126390-45-2 |
|---|---|
Formule moléculaire |
C15H15ClN2O |
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
1-[(4-ethenylphenyl)methyl]pyridin-1-ium-4-carboxamide;chloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-2-12-3-5-13(6-4-12)11-17-9-7-14(8-10-17)15(16)18;/h2-10H,1,11H2,(H-,16,18);1H |
Clé InChI |
SFWZMVWPUHAMFP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
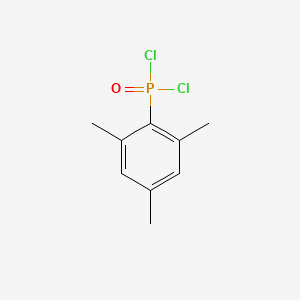
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)
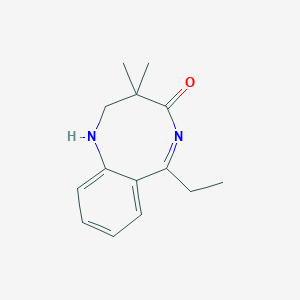

![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)
